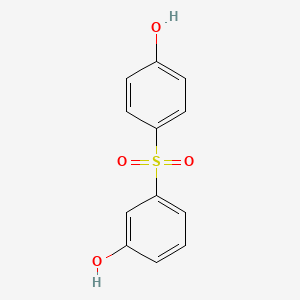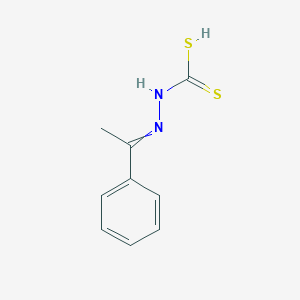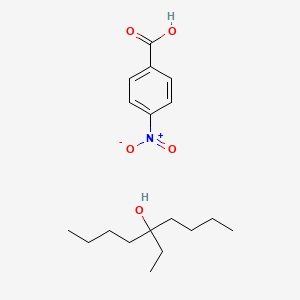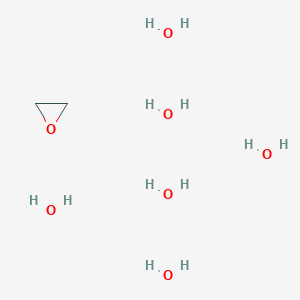
Oxirane;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane;hexahydrate, also known as ethylene oxide hexahydrate, is a chemical compound consisting of an oxirane ring (a three-membered ring with one oxygen atom and two carbon atoms) and six water molecules. It is a colorless, flammable gas with a faintly sweet odor. The oxirane ring is highly strained, making it reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxirane;hexahydrate can be synthesized through several methods:
Chemical Reactions Analysis
Types of Reactions
Oxirane;hexahydrate undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the strain in the oxirane ring, it readily undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines.
Oxidation and Reduction: Oxirane can be oxidized to form glycols or reduced to form alcohols.
Substitution Reactions: The oxirane ring can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are commonly used to catalyze ring-opening reactions.
Oxidizing Agents: Peracids and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen and metal catalysts are used for reduction reactions.
Major Products
Ethylene Glycol: Formed by the hydration of oxirane.
Ethanolamines: Produced by the reaction of oxirane with ammonia or amines.
Scientific Research Applications
Oxirane;hexahydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane;hexahydrate involves the high reactivity of the oxirane ring. The strained ring readily undergoes nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to introduce functional groups into molecules . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered ring with one nitrogen atom and two carbon atoms.
Thiirane: A three-membered ring with one sulfur atom and two carbon atoms.
Borirane: A three-membered ring with one boron atom and two carbon atoms.
Uniqueness
Oxirane;hexahydrate is unique due to its high reactivity and versatility in chemical reactions. The presence of the oxirane ring allows for a wide range of ring-opening reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
57266-52-1 |
|---|---|
Molecular Formula |
C2H16O7 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
oxirane;hexahydrate |
InChI |
InChI=1S/C2H4O.6H2O/c1-2-3-1;;;;;;/h1-2H2;6*1H2 |
InChI Key |
IHWGBYNGYUNAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CO1.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


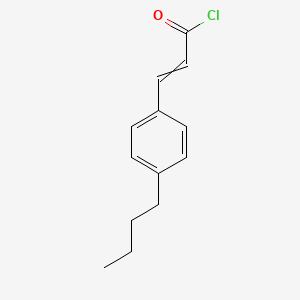
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
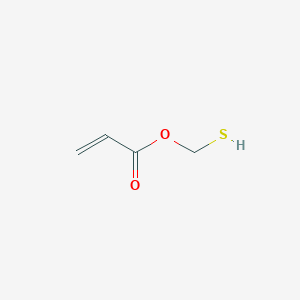
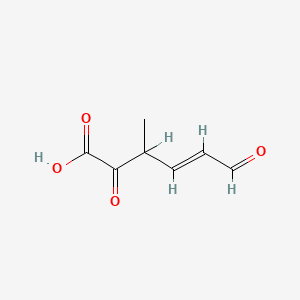
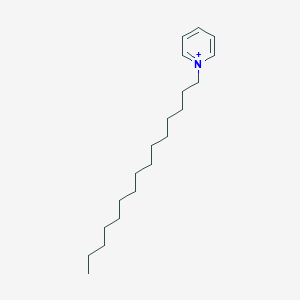
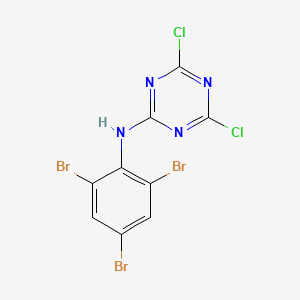


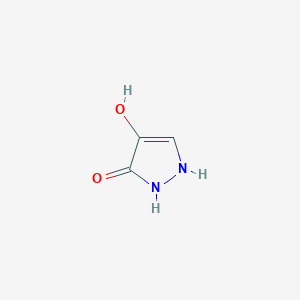

![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
